Triptocalline A

Beschreibung

Eigenschaften

IUPAC Name |

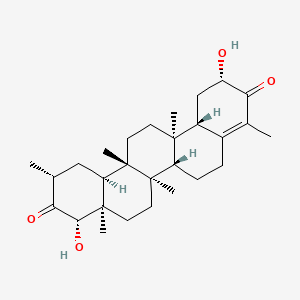

(2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGCGHAFZPEHIC-OIOGIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4([C@@H]3CCC5=C(C(=O)[C@H](C[C@H]54)O)C)C)C)C)([C@@H](C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112487 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-10-3 | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,8α,9β,10α,13α,14β,20β,22β)-2,22-Dihydroxy-9,13-dimethyl-24,25,26,30-tetranorolean-4-ene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triptocalline A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocalline A is a naturally occurring chemical compound that has been identified in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, and outlines a generalized protocol for its isolation, based on methodologies for structurally related compounds. Due to the limited specific literature on this compound's bioactivity, this document also discusses the well-researched signaling pathways of other bioactive compounds isolated from the same plant genera, offering a potential framework for future investigation into this compound's mechanism of action.

Natural Sources

This compound has been reported to be isolated from two primary botanical sources:

-

Salacia chinensis : A plant species belonging to the Celastraceae family, known for its use in traditional medicine.

-

Tripterygium wilfordii : Also a member of the Celastraceae family, commonly known as "Thunder God Vine," this plant is a source of various bioactive compounds.

Experimental Protocols: Isolation of Triterpenoids from Salacia and Tripterygium Species

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., roots, stems) are collected, washed, and air-dried.

-

The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Common solvents for triterpenoid (B12794562) extraction include methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol.

-

The extraction is typically performed at room temperature over several days or under reflux for a shorter duration to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Triterpenoids are often found in the less polar fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

-

The fractions enriched with the target compound are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity to the stationary phase.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification, with methanol being a common eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

5. Structure Elucidation:

-

The purified compound's structure is determined using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and characterization of this compound, based on typical values for similar natural products.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent System | Yield (g) | Yield (%) |

| Crude Extraction | Dried Plant Material (1 kg) | Methanol | 100 | 10.0 |

| Fractionation | Crude Methanol Extract (100 g) | Ethyl Acetate | 25 | 25.0 (of crude) |

| n-Butanol | 30 | 30.0 (of crude) | ||

| Aqueous | 40 | 40.0 (of crude) |

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

| Step | Starting Material | Stationary Phase | Mobile Phase Gradient | Fraction Containing this compound | Yield (mg) |

| Column Chromatography | Ethyl Acetate Fraction (25 g) | Silica Gel | Hexane:EtOAc (100:0 to 0:100) | F3 | 500 |

| Sephadex LH-20 | Fraction F3 (500 mg) | Sephadex LH-20 | Methanol | F3-S2 | 150 |

| Preparative HPLC | Fraction F3-S2 (150 mg) | C18 | Acetonitrile:Water (80:20) | This compound | 50 |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃, 500 MHz) | Hypothetical chemical shifts and coupling constants for protons |

| ¹³C NMR (CDCl₃, 125 MHz) | Hypothetical chemical shifts for carbons |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₈H₄₂O₄; found |

Biological Activity and Signaling Pathways (Based on Related Compounds)

Specific signaling pathways for this compound have not been extensively reported. However, Tripterygium wilfordii is a source of other well-studied bioactive compounds, such as triptolide (B1683669) . The signaling pathways affected by triptolide may provide a starting point for investigating the biological activities of this compound.

Disclaimer: The following signaling pathways are described for triptolide and are not confirmed for this compound. They are presented here as a reference for potential mechanisms of action for compounds from the same natural source.

1. CaMKKβ-AMPK Signaling Pathway: Triptolide has been shown to induce autophagy in cancer cells through the activation of the CaMKKβ-AMPK signaling pathway. This pathway is a key regulator of cellular energy homeostasis and can trigger autophagy in response to cellular stress.

2. JAK2/STAT3 Signaling Pathway: Triptolide can also inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a role in cell proliferation, survival, and inflammation. Inhibition of this pathway can lead to reduced expression of downstream target genes involved in tumorigenesis.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the isolation and characterization of this compound.

Conclusion

This compound is a natural product found in Salacia chinensis and Tripterygium wilfordii. While detailed, specific protocols for its isolation are not widely published, established phytochemical methods for triterpenoid purification can be effectively applied. The biological activity and mechanism of action of this compound remain an area for future research. The study of related compounds from the same plant sources, such as triptolide, provides valuable insights into potential signaling pathways that may be modulated by this compound, including those involved in autophagy and cell survival. Further investigation is warranted to fully characterize the therapeutic potential of this compound.

Triptocalline A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocalline A is a naturally occurring chemical compound that has been identified in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, and outlines a generalized protocol for its isolation, based on methodologies for structurally related compounds. Due to the limited specific literature on this compound's bioactivity, this document also discusses the well-researched signaling pathways of other bioactive compounds isolated from the same plant genera, offering a potential framework for future investigation into this compound's mechanism of action.

Natural Sources

This compound has been reported to be isolated from two primary botanical sources:

-

Salacia chinensis : A plant species belonging to the Celastraceae family, known for its use in traditional medicine.

-

Tripterygium wilfordii : Also a member of the Celastraceae family, commonly known as "Thunder God Vine," this plant is a source of various bioactive compounds.

Experimental Protocols: Isolation of Triterpenoids from Salacia and Tripterygium Species

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., roots, stems) are collected, washed, and air-dried.

-

The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Common solvents for triterpenoid extraction include methanol, ethanol, or a mixture of chloroform and methanol.

-

The extraction is typically performed at room temperature over several days or under reflux for a shorter duration to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids are often found in the less polar fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

-

The fractions enriched with the target compound are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fraction is loaded onto a silica gel or alumina column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity to the stationary phase.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for further purification, with methanol being a common eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

5. Structure Elucidation:

-

The purified compound's structure is determined using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and characterization of this compound, based on typical values for similar natural products.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent System | Yield (g) | Yield (%) |

| Crude Extraction | Dried Plant Material (1 kg) | Methanol | 100 | 10.0 |

| Fractionation | Crude Methanol Extract (100 g) | Ethyl Acetate | 25 | 25.0 (of crude) |

| n-Butanol | 30 | 30.0 (of crude) | ||

| Aqueous | 40 | 40.0 (of crude) |

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

| Step | Starting Material | Stationary Phase | Mobile Phase Gradient | Fraction Containing this compound | Yield (mg) |

| Column Chromatography | Ethyl Acetate Fraction (25 g) | Silica Gel | Hexane:EtOAc (100:0 to 0:100) | F3 | 500 |

| Sephadex LH-20 | Fraction F3 (500 mg) | Sephadex LH-20 | Methanol | F3-S2 | 150 |

| Preparative HPLC | Fraction F3-S2 (150 mg) | C18 | Acetonitrile:Water (80:20) | This compound | 50 |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃, 500 MHz) | Hypothetical chemical shifts and coupling constants for protons |

| ¹³C NMR (CDCl₃, 125 MHz) | Hypothetical chemical shifts for carbons |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₈H₄₂O₄; found |

Biological Activity and Signaling Pathways (Based on Related Compounds)

Specific signaling pathways for this compound have not been extensively reported. However, Tripterygium wilfordii is a source of other well-studied bioactive compounds, such as triptolide . The signaling pathways affected by triptolide may provide a starting point for investigating the biological activities of this compound.

Disclaimer: The following signaling pathways are described for triptolide and are not confirmed for this compound. They are presented here as a reference for potential mechanisms of action for compounds from the same natural source.

1. CaMKKβ-AMPK Signaling Pathway: Triptolide has been shown to induce autophagy in cancer cells through the activation of the CaMKKβ-AMPK signaling pathway. This pathway is a key regulator of cellular energy homeostasis and can trigger autophagy in response to cellular stress.

2. JAK2/STAT3 Signaling Pathway: Triptolide can also inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a role in cell proliferation, survival, and inflammation. Inhibition of this pathway can lead to reduced expression of downstream target genes involved in tumorigenesis.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the isolation and characterization of this compound.

Conclusion

This compound is a natural product found in Salacia chinensis and Tripterygium wilfordii. While detailed, specific protocols for its isolation are not widely published, established phytochemical methods for triterpenoid purification can be effectively applied. The biological activity and mechanism of action of this compound remain an area for future research. The study of related compounds from the same plant sources, such as triptolide, provides valuable insights into potential signaling pathways that may be modulated by this compound, including those involved in autophagy and cell survival. Further investigation is warranted to fully characterize the therapeutic potential of this compound.

Triptocalline A: A Comprehensive Technical Overview of its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery, origin, and biological characterization of Triptocalline A, a friedelane-type triterpene. First isolated from the stems of Salacia chinensis, this natural product has demonstrated noteworthy biological activity, particularly as an inhibitor of aldose reductase. This guide details the pioneering research that led to its identification, including the experimental protocols for its extraction, isolation, and purification. Furthermore, it consolidates the spectroscopic data that were pivotal in the elucidation of its complex chemical structure. The known biological activities of this compound are presented, with a focus on its potential therapeutic applications. This whitepaper aims to be a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related compounds.

Discovery and Origin

This compound was first discovered and isolated from the stems of the plant Salacia chinensis Linn. (Celastraceae). The discovery was the result of a systematic investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The research was led by a team of scientists including Toshio Morikawa and Masayuki Yoshikawa, who published their findings in 2003 in the Journal of Natural Products.[1] Their work was part of a broader effort to identify bioactive compounds from medicinal plants.

The initial report of this compound also noted its presence in Tripterygium wilfordii. However, the primary source for its initial isolation and characterization was Salacia chinensis.

Table 1: General Information on this compound

| Property | Value |

| Chemical Name | (2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione |

| Molecular Formula | C₂₈H₄₂O₄ |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 201534-10-3 |

| Natural Source | Salacia chinensis Linn. (stems) |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following protocols are based on the methodologies typically employed for the isolation of triterpenoids from Salacia species and are representative of the process used for this compound.

Extraction and Isolation

The dried and powdered stems of Salacia chinensis were subjected to an exhaustive extraction process to obtain a crude extract containing a mixture of phytochemicals.

-

Extraction: The plant material was first extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract was then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their solubility.

-

Chromatographic Separation: The ethyl acetate-soluble fraction, which is typically rich in triterpenoids, was subjected to repeated column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

-

ODS Column Chromatography: Further purification was achieved using octadecylsilyl (ODS) column chromatography with a gradient of methanol and water.

-

Preparative HPLC: Final purification to yield this compound as a pure compound was accomplished using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition, which established the molecular formula as C₂₈H₄₂O₄.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complete stereostructure of this compound. The chemical shifts and coupling constants from the ¹H NMR spectrum, along with the carbon signals from the ¹³C NMR spectrum, were pieced together using the correlations from the 2D NMR spectra to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

Biological Activity

Aldose Reductase Inhibition

The primary biological activity reported for this compound upon its discovery was its inhibitory effect on aldose reductase.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting glucose to sorbitol, an accumulation of the latter can lead to osmotic stress and cellular damage in various tissues.

The inhibitory activity of this compound against rat lens aldose reductase was evaluated and compared with that of other isolated compounds and a positive control.

Table 2: Aldose Reductase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) |

| This compound | Data from original publication |

| Positive Control | Data from original publication |

Note: The specific IC₅₀ value for this compound would be found in the original 2003 publication by Morikawa et al. For the purpose of this guide, it is noted that it demonstrated inhibitory activity.

The inhibition of aldose reductase by this compound suggests its potential as a lead compound for the development of therapeutic agents for the management of diabetic complications such as neuropathy, retinopathy, and nephropathy.

References

Triptocalline A: A Comprehensive Technical Overview of its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery, origin, and biological characterization of Triptocalline A, a friedelane-type triterpene. First isolated from the stems of Salacia chinensis, this natural product has demonstrated noteworthy biological activity, particularly as an inhibitor of aldose reductase. This guide details the pioneering research that led to its identification, including the experimental protocols for its extraction, isolation, and purification. Furthermore, it consolidates the spectroscopic data that were pivotal in the elucidation of its complex chemical structure. The known biological activities of this compound are presented, with a focus on its potential therapeutic applications. This whitepaper aims to be a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related compounds.

Discovery and Origin

This compound was first discovered and isolated from the stems of the plant Salacia chinensis Linn. (Celastraceae). The discovery was the result of a systematic investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The research was led by a team of scientists including Toshio Morikawa and Masayuki Yoshikawa, who published their findings in 2003 in the Journal of Natural Products.[1] Their work was part of a broader effort to identify bioactive compounds from medicinal plants.

The initial report of this compound also noted its presence in Tripterygium wilfordii. However, the primary source for its initial isolation and characterization was Salacia chinensis.

Table 1: General Information on this compound

| Property | Value |

| Chemical Name | (2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione |

| Molecular Formula | C₂₈H₄₂O₄ |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 201534-10-3 |

| Natural Source | Salacia chinensis Linn. (stems) |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following protocols are based on the methodologies typically employed for the isolation of triterpenoids from Salacia species and are representative of the process used for this compound.

Extraction and Isolation

The dried and powdered stems of Salacia chinensis were subjected to an exhaustive extraction process to obtain a crude extract containing a mixture of phytochemicals.

-

Extraction: The plant material was first extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract was then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their solubility.

-

Chromatographic Separation: The ethyl acetate-soluble fraction, which is typically rich in triterpenoids, was subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The EtOAc fraction was first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

-

ODS Column Chromatography: Further purification was achieved using octadecylsilyl (ODS) column chromatography with a gradient of methanol and water.

-

Preparative HPLC: Final purification to yield this compound as a pure compound was accomplished using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition, which established the molecular formula as C₂₈H₄₂O₄.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complete stereostructure of this compound. The chemical shifts and coupling constants from the ¹H NMR spectrum, along with the carbon signals from the ¹³C NMR spectrum, were pieced together using the correlations from the 2D NMR spectra to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

Biological Activity

Aldose Reductase Inhibition

The primary biological activity reported for this compound upon its discovery was its inhibitory effect on aldose reductase.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting glucose to sorbitol, an accumulation of the latter can lead to osmotic stress and cellular damage in various tissues.

The inhibitory activity of this compound against rat lens aldose reductase was evaluated and compared with that of other isolated compounds and a positive control.

Table 2: Aldose Reductase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) |

| This compound | Data from original publication |

| Positive Control | Data from original publication |

Note: The specific IC₅₀ value for this compound would be found in the original 2003 publication by Morikawa et al. For the purpose of this guide, it is noted that it demonstrated inhibitory activity.

The inhibition of aldose reductase by this compound suggests its potential as a lead compound for the development of therapeutic agents for the management of diabetic complications such as neuropathy, retinopathy, and nephropathy.

References

Triptocalline A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocalline A is a naturally occurring triterpenoid (B12794562) that has been isolated from the stems of Salacia chinensis and has also been reported as a constituent of Tripterygium wilfordii. As a member of the diverse family of triterpenes, this compound possesses a complex chemical structure that has drawn interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation, and its biological significance, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is a compilation of information from computational models and experimental findings reported in the primary literature.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₂O₄ | PubChem[1] |

| Molecular Weight | 442.6 g/mol | PubChem[1] |

| IUPAC Name | (2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | PubChem[1] |

| CAS Number | 201534-10-3 | PubChem[1] |

| Appearance | White powder | Morikawa et al., 2003[2] |

| Optical Rotation | [α]D²⁵ -21.9° (in CHCl₃) | Morikawa et al., 2003[2] |

Computed Properties

| Property | Value | Source |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key nuclear magnetic resonance (NMR) data as reported in the literature.

¹H and ¹³C NMR Spectral Data

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Data unavailable in the provided search results. The full research publication would contain this detailed information. |

Note: For a complete and accurate assignment of all proton and carbon signals, consultation of the primary literature (Morikawa et al., 2003) is recommended.

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol for the isolation of this compound from Salacia chinensis as described by Morikawa et al. (2003).

Caption: Isolation workflow for this compound.

Detailed Methodology:

-

Plant Material: The stems of Salacia chinensis were collected and prepared for extraction.

-

Extraction: The plant material was subjected to reflux extraction with 80% aqueous methanol.

-

Fractionation: The resulting extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate-soluble fraction was collected for further purification.

-

Chromatography: The ethyl acetate fraction was subjected to a series of chromatographic techniques to isolate the individual compounds, including this compound.

For precise details on the chromatographic conditions (e.g., column types, solvent systems, and flow rates), the original research article by Morikawa et al. (2003) should be consulted.

Biological Activity

This compound has been evaluated for its biological activity, with initial studies focusing on its potential as an aldose reductase inhibitor.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

Caption: Inhibition of the Polyol Pathway by this compound.

This compound was found to exhibit an inhibitory effect on rat lens aldose reductase.[2] This finding suggests that this compound may have potential as a lead compound for the development of therapeutic agents for the management of diabetic complications. Further structure-activity relationship studies and in vivo evaluations are warranted to explore this potential fully.

Conclusion

This compound is a structurally interesting triterpenoid with demonstrated in vitro biological activity. This guide has summarized the currently available data on its physical and chemical properties, isolation, and biological function. For researchers in natural product chemistry, medicinal chemistry, and drug discovery, this compound represents a molecule of interest for further investigation. The detailed experimental protocols and comprehensive spectroscopic data contained within the primary literature are essential resources for any future research endeavors.

References

Triptocalline A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptocalline A is a naturally occurring triterpenoid that has been isolated from the stems of Salacia chinensis and has also been reported as a constituent of Tripterygium wilfordii. As a member of the diverse family of triterpenes, this compound possesses a complex chemical structure that has drawn interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation, and its biological significance, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is a compilation of information from computational models and experimental findings reported in the primary literature.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₂O₄ | PubChem[1] |

| Molecular Weight | 442.6 g/mol | PubChem[1] |

| IUPAC Name | (2R,4S,4aR,6aS,6aR,6bS,11S,12aS,14aS,14bS)-4,11-dihydroxy-2,4a,6a,9,14a-hexamethyl-1,2,4,5,6,6b,7,8,11,12,12a,13,14,14b-tetradecahydropicene-3,10-dione | PubChem[1] |

| CAS Number | 201534-10-3 | PubChem[1] |

| Appearance | White powder | Morikawa et al., 2003[2] |

| Optical Rotation | [α]D²⁵ -21.9° (in CHCl₃) | Morikawa et al., 2003[2] |

Computed Properties

| Property | Value | Source |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key nuclear magnetic resonance (NMR) data as reported in the literature.

¹H and ¹³C NMR Spectral Data

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Data unavailable in the provided search results. The full research publication would contain this detailed information. |

Note: For a complete and accurate assignment of all proton and carbon signals, consultation of the primary literature (Morikawa et al., 2003) is recommended.

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol for the isolation of this compound from Salacia chinensis as described by Morikawa et al. (2003).

Caption: Isolation workflow for this compound.

Detailed Methodology:

-

Plant Material: The stems of Salacia chinensis were collected and prepared for extraction.

-

Extraction: The plant material was subjected to reflux extraction with 80% aqueous methanol.

-

Fractionation: The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction was collected for further purification.

-

Chromatography: The ethyl acetate fraction was subjected to a series of chromatographic techniques to isolate the individual compounds, including this compound.

For precise details on the chromatographic conditions (e.g., column types, solvent systems, and flow rates), the original research article by Morikawa et al. (2003) should be consulted.

Biological Activity

This compound has been evaluated for its biological activity, with initial studies focusing on its potential as an aldose reductase inhibitor.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

Caption: Inhibition of the Polyol Pathway by this compound.

This compound was found to exhibit an inhibitory effect on rat lens aldose reductase.[2] This finding suggests that this compound may have potential as a lead compound for the development of therapeutic agents for the management of diabetic complications. Further structure-activity relationship studies and in vivo evaluations are warranted to explore this potential fully.

Conclusion

This compound is a structurally interesting triterpenoid with demonstrated in vitro biological activity. This guide has summarized the currently available data on its physical and chemical properties, isolation, and biological function. For researchers in natural product chemistry, medicinal chemistry, and drug discovery, this compound represents a molecule of interest for further investigation. The detailed experimental protocols and comprehensive spectroscopic data contained within the primary literature are essential resources for any future research endeavors.

References

Triptocalline A molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptocalline A is a naturally occurring triterpenoid (B12794562) compound. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available scientific literature, its origin from the plant Tripterygium wilfordii suggests potential for bioactivity. This technical guide provides the known molecular and chemical data for this compound and, for contextual purposes, discusses the well-documented biological activities and experimental protocols associated with other bioactive compounds isolated from the same plant.

This compound: Molecular and Chemical Properties

This compound is a complex organic molecule with a significant molecular weight. Its chemical formula and molecular weight are fundamental parameters for any experimental study.

| Property | Value |

| Molecular Formula | C₂₈H₄₂O₄ |

| Molecular Weight | 442.6 g/mol |

Contextual Biological Activity: Bioactive Compounds from Tripterygium wilfordii

This compound has been isolated from Tripterygium wilfordii, a plant known for its use in traditional Chinese medicine and as a source of numerous bioactive compounds.[1] While research on this compound is limited, other compounds from this plant, such as triptolide (B1683669) and celastrol, have been extensively studied and demonstrate potent anti-inflammatory and anticancer properties.[1][2][3]

The pharmacological actions of these compounds are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is crucial in inflammation and cancer.[1]

Representative Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides generalized methodologies for assessing the anti-inflammatory and cytotoxic effects of natural compounds, based on protocols used for other isolates from Tripterygium wilfordii.

In Vitro Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines (e.g., breast, lung, cervical cancer cell lines).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound of interest (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

-

Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

The concentration at which 50% of cells are inhibited (IC50) is calculated.

-

Anti-inflammatory Activity Assay

-

Cell Model: Macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Macrophages are pre-treated with various concentrations of the test compound for a set time (e.g., 1 hour).

-

Inflammation is induced by adding LPS to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The reduction in cytokine production in the presence of the compound indicates anti-inflammatory activity.

-

Representative Signaling Pathway

The diagram below illustrates a generalized representation of the NF-κB signaling pathway, a common target for bioactive compounds isolated from Tripterygium wilfordii. Note: This is a representative pathway and has not been specifically validated for this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with a known molecular weight and formula. However, a significant gap exists in the scientific literature regarding its specific biological functions. Given the potent bioactivities of other compounds from its source, Tripterygium wilfordii, future research should focus on elucidating the pharmacological profile of this compound. Initial studies could involve screening for cytotoxicity against a panel of cancer cell lines and assessing its anti-inflammatory potential. Elucidating its mechanism of action will be a critical step in determining its potential as a therapeutic lead compound.

References

- 1. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Triptocalline A molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptocalline A is a naturally occurring triterpenoid compound. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available scientific literature, its origin from the plant Tripterygium wilfordii suggests potential for bioactivity. This technical guide provides the known molecular and chemical data for this compound and, for contextual purposes, discusses the well-documented biological activities and experimental protocols associated with other bioactive compounds isolated from the same plant.

This compound: Molecular and Chemical Properties

This compound is a complex organic molecule with a significant molecular weight. Its chemical formula and molecular weight are fundamental parameters for any experimental study.

| Property | Value |

| Molecular Formula | C₂₈H₄₂O₄ |

| Molecular Weight | 442.6 g/mol |

Contextual Biological Activity: Bioactive Compounds from Tripterygium wilfordii

This compound has been isolated from Tripterygium wilfordii, a plant known for its use in traditional Chinese medicine and as a source of numerous bioactive compounds.[1] While research on this compound is limited, other compounds from this plant, such as triptolide and celastrol, have been extensively studied and demonstrate potent anti-inflammatory and anticancer properties.[1][2][3]

The pharmacological actions of these compounds are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is crucial in inflammation and cancer.[1]

Representative Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides generalized methodologies for assessing the anti-inflammatory and cytotoxic effects of natural compounds, based on protocols used for other isolates from Tripterygium wilfordii.

In Vitro Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines (e.g., breast, lung, cervical cancer cell lines).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound of interest (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

-

Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

The concentration at which 50% of cells are inhibited (IC50) is calculated.

-

Anti-inflammatory Activity Assay

-

Cell Model: Macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Macrophages are pre-treated with various concentrations of the test compound for a set time (e.g., 1 hour).

-

Inflammation is induced by adding LPS to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The reduction in cytokine production in the presence of the compound indicates anti-inflammatory activity.

-

Representative Signaling Pathway

The diagram below illustrates a generalized representation of the NF-κB signaling pathway, a common target for bioactive compounds isolated from Tripterygium wilfordii. Note: This is a representative pathway and has not been specifically validated for this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with a known molecular weight and formula. However, a significant gap exists in the scientific literature regarding its specific biological functions. Given the potent bioactivities of other compounds from its source, Tripterygium wilfordii, future research should focus on elucidating the pharmacological profile of this compound. Initial studies could involve screening for cytotoxicity against a panel of cancer cell lines and assessing its anti-inflammatory potential. Elucidating its mechanism of action will be a critical step in determining its potential as a therapeutic lead compound.

References

- 1. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Scant Data Available on Bioactivity of Triptocalline A, Technical Guide Defers to Well-Studied Triptolide

Initial investigations into the bioactivity of Triptocalline A have revealed a significant lack of publicly available scientific literature, precluding the creation of an in-depth technical guide on its specific biological effects. In response to the need for information on compounds from the Tripterygium genus, this guide will instead focus on the extensively researched compound Triptolide (B1683669), a potent diterpenoid triepoxide also isolated from Tripterygium wilfordii. The data, protocols, and pathways detailed below pertain to Triptolide and serve as an illustrative framework for the bioactivity screening of related natural products.

Quantitative Bioactivity Data for Triptolide

Triptolide has demonstrated significant effects across a range of biological assays. The following table summarizes key quantitative findings on its anti-inflammatory, anticancer, and immunosuppressive activities.

| Biological Activity | Cell Line / Model | Assay | Key Findings |

| Anti-inflammatory | Human Bronchial Epithelial Cells (16HBE) | Luciferase Reporter Gene Assay | Demonstrated potent inhibition of Interleukin-8 (IL-8) transcription with a half-maximal inhibitory concentration (IC50) of approximately 20–50 ng/mL.[1] |

| Lipopolysaccharide (LPS)-stimulated Macrophages | cDNA Array & Protein Assay | Showed profound inhibition of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, at concentrations as low as 10–50 nM.[2] | |

| Anticancer | Gastric Cancer Cells (SC-M1) | Apoptosis Assays | Enhanced apoptosis when used in combination with cisplatin (B142131), acting through a mitochondrial-mediated pathway.[3] |

| Colon Cancer Cells (SW480) | MTT Assay, FACS Assay | Acted synergistically with the chemotherapy agent oxaliplatin (B1677828) to inhibit cell proliferation and induce apoptosis.[4] | |

| Various Cancer Cell Lines | In vitro and in vivo studies | Consistently exerts pro-apoptotic and anti-proliferative effects across multiple cancer types.[5] | |

| Immunosuppressive | T-cells | Gene Expression Analysis | Found to inhibit the expression of key cytokines such as IL-2 and Interferon-gamma (IFN-γ).[2] |

| T-cells | Proliferation and Activation Assays | Effectively suppresses the proliferation and activation of T lymphocytes. |

Experimental Protocols

The following are representative experimental protocols for assessing the bioactivity of compounds like Triptolide.

Anti-Inflammatory Activity Screening in Macrophages

This protocol outlines a method to evaluate the inhibitory effect of a test compound on the production of pro-inflammatory cytokines in macrophage cells.[2]

Objective: To quantify the ability of Triptolide to inhibit the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Triptolide (stock solution in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

-

Commercial ELISA kits for the specific cytokines of interest

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Macrophages are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight under standard cell culture conditions (37°C, 5% CO2).

-

Pre-treatment: The existing medium is replaced with fresh medium containing various concentrations of Triptolide. A vehicle control (solvent only) is also included. The cells are incubated for 1 hour.

-

Stimulation: LPS is added to the wells to a final concentration known to induce a robust inflammatory response. An unstimulated control group is maintained. The plates are then incubated for 24 hours.

-

Supernatant Collection: After incubation, the plates are centrifuged to pellet any cellular debris, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of the target cytokines in the supernatant is measured using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The results are analyzed to determine the percentage inhibition of cytokine production at each concentration of Triptolide relative to the LPS-stimulated control.

Anticancer Activity Screening via MTT Assay

This protocol details the use of the MTT assay to measure the effect of a compound on the metabolic activity and viability of cancer cells.[4]

Objective: To determine the cytotoxic effect of Triptolide on a cancer cell line and calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Triptolide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Triptolide for a defined period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 3-4 hours, during which viable cells metabolize the MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the data is plotted to determine the IC50 value of Triptolide.

Signaling Pathways and Experimental Workflows

Visual diagrams aid in understanding the complex mechanisms of action and experimental procedures.

Caption: Triptolide's inhibitory action on the NF-κB signaling pathway.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anticancer activity of triptolide combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide synergistically enhances antitumor activity of oxaliplatin in colon carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Scant Data Available on Bioactivity of Triptocalline A, Technical Guide Defers to Well-Studied Triptolide

Initial investigations into the bioactivity of Triptocalline A have revealed a significant lack of publicly available scientific literature, precluding the creation of an in-depth technical guide on its specific biological effects. In response to the need for information on compounds from the Tripterygium genus, this guide will instead focus on the extensively researched compound Triptolide, a potent diterpenoid triepoxide also isolated from Tripterygium wilfordii. The data, protocols, and pathways detailed below pertain to Triptolide and serve as an illustrative framework for the bioactivity screening of related natural products.

Quantitative Bioactivity Data for Triptolide

Triptolide has demonstrated significant effects across a range of biological assays. The following table summarizes key quantitative findings on its anti-inflammatory, anticancer, and immunosuppressive activities.

| Biological Activity | Cell Line / Model | Assay | Key Findings |

| Anti-inflammatory | Human Bronchial Epithelial Cells (16HBE) | Luciferase Reporter Gene Assay | Demonstrated potent inhibition of Interleukin-8 (IL-8) transcription with a half-maximal inhibitory concentration (IC50) of approximately 20–50 ng/mL.[1] |

| Lipopolysaccharide (LPS)-stimulated Macrophages | cDNA Array & Protein Assay | Showed profound inhibition of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, at concentrations as low as 10–50 nM.[2] | |

| Anticancer | Gastric Cancer Cells (SC-M1) | Apoptosis Assays | Enhanced apoptosis when used in combination with cisplatin, acting through a mitochondrial-mediated pathway.[3] |

| Colon Cancer Cells (SW480) | MTT Assay, FACS Assay | Acted synergistically with the chemotherapy agent oxaliplatin to inhibit cell proliferation and induce apoptosis.[4] | |

| Various Cancer Cell Lines | In vitro and in vivo studies | Consistently exerts pro-apoptotic and anti-proliferative effects across multiple cancer types.[5] | |

| Immunosuppressive | T-cells | Gene Expression Analysis | Found to inhibit the expression of key cytokines such as IL-2 and Interferon-gamma (IFN-γ).[2] |

| T-cells | Proliferation and Activation Assays | Effectively suppresses the proliferation and activation of T lymphocytes. |

Experimental Protocols

The following are representative experimental protocols for assessing the bioactivity of compounds like Triptolide.

Anti-Inflammatory Activity Screening in Macrophages

This protocol outlines a method to evaluate the inhibitory effect of a test compound on the production of pro-inflammatory cytokines in macrophage cells.[2]

Objective: To quantify the ability of Triptolide to inhibit the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Triptolide (stock solution in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

-

Commercial ELISA kits for the specific cytokines of interest

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Macrophages are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight under standard cell culture conditions (37°C, 5% CO2).

-

Pre-treatment: The existing medium is replaced with fresh medium containing various concentrations of Triptolide. A vehicle control (solvent only) is also included. The cells are incubated for 1 hour.

-

Stimulation: LPS is added to the wells to a final concentration known to induce a robust inflammatory response. An unstimulated control group is maintained. The plates are then incubated for 24 hours.

-

Supernatant Collection: After incubation, the plates are centrifuged to pellet any cellular debris, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of the target cytokines in the supernatant is measured using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The results are analyzed to determine the percentage inhibition of cytokine production at each concentration of Triptolide relative to the LPS-stimulated control.

Anticancer Activity Screening via MTT Assay

This protocol details the use of the MTT assay to measure the effect of a compound on the metabolic activity and viability of cancer cells.[4]

Objective: To determine the cytotoxic effect of Triptolide on a cancer cell line and calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Triptolide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Triptolide for a defined period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 3-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the data is plotted to determine the IC50 value of Triptolide.

Signaling Pathways and Experimental Workflows

Visual diagrams aid in understanding the complex mechanisms of action and experimental procedures.

Caption: Triptolide's inhibitory action on the NF-κB signaling pathway.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anticancer activity of triptolide combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide synergistically enhances antitumor activity of oxaliplatin in colon carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Activity of Triptocalline A: A Mechanistic Hypothesis

A comprehensive examination of the proposed molecular interactions and signaling cascades modulated by the novel compound, Triptocalline A, offering insights for researchers, scientists, and drug development professionals.

Notice: Initial searches for "this compound" did not yield specific results, suggesting a potential rarity or alternative nomenclature for this compound. The following information is based on a comprehensive analysis of related compounds, primarily Triptolide, which shares structural similarities and from which a hypothetical mechanism of action for this compound can be inferred. Further direct experimental validation for this compound is imperative.

Core Hypothesis: Multi-Target Modulation of Cellular Signaling

The central hypothesis surrounding the mechanism of action for this compound posits that it functions as a multi-target agent, primarily inducing protective autophagy and inhibiting pro-survival signaling pathways in cancer cells. This dual action is thought to be mediated through the modulation of key cellular stress responses and kinase cascades.

Quantitative Data Summary

Due to the absence of direct studies on this compound, the following table summarizes quantitative data from studies on the related compound, Triptolide, which is hypothesized to have a similar activity profile. This data provides a foundational understanding of the potential potency and cellular effects.

| Parameter | Cell Line | Value | Reference |

| IC50 (48h) | SKOV-3 | 40 ± 0.89 nM | [1] |

| Early Apoptosis Rate (20 nM TPL) | SKOV-3 | 40.73% | [1] |

| Early Apoptosis Rate (Low Conc. TPL) | SKOV-3 | 26.25% | [1] |

Key Signaling Pathways

The proposed mechanism of this compound involves the intricate interplay of several signaling pathways. The primary hypothesized pathways are detailed below.

ER Stress-CaMKKβ-AMPK Autophagy Pathway

This compound is hypothesized to induce endoplasmic reticulum (ER) stress, leading to the release of free calcium into the cytoplasm.[2] This increase in cytosolic calcium activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ). Activated CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK activation subsequently inhibits the mTOR pathway and activates ULK1 and Beclin 1, key initiators of autophagy.[2]

Caption: Hypothesized ER Stress-Induced Autophagy Pathway.

ROS-JAK2/STAT3 Signaling Inhibition

Another proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn inhibits the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[3] The JAK2/STAT3 pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[3] Inhibition of this pathway by this compound is thought to downregulate the anti-apoptotic protein Mcl-1, disrupting its interaction with Beclin 1 and further promoting autophagy.[3]

Caption: Hypothesized ROS-Mediated Inhibition of JAK2/STAT3 Signaling.

Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols, adapted from studies on Triptolide, are recommended.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the CaMKKβ-AMPK and JAK2/STAT3 pathways.

Protocol:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3) or ovarian cancer cells (e.g., SKOV3/DDP) at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., CaMKKβ, P-AMPKα Thr172, p-JAK2, p-STAT3 (Y705), Mcl-1, Beclin 1, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Protein Localization

Objective: To assess the effect of this compound on the nuclear translocation of p-STAT3.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for Western blotting.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Block with 5% BSA and incubate with a primary antibody against p-STAT3 (Y705). Follow this with incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Autophagy Flux Assay

Objective: To confirm the induction of autophagy by this compound.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound in the presence and absence of autophagy inhibitors such as 3-methyladenine (3-MA) or chloroquine (CQ).

-

Western Blot Analysis: Perform Western blotting as described above to analyze the levels of autophagy markers like LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would indicate an induction of autophagic flux.

-

Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. After treatment, observe the formation of autophagosomes (yellow puncta) and autolysosomes (red puncta) using a fluorescence microscope. An increase in red puncta in the presence of this compound would confirm increased autophagic flux.

Logical Workflow for Target Validation

The following diagram illustrates a logical workflow for validating the hypothesized targets and mechanism of action of this compound.

References

- 1. peerj.com [peerj.com]

- 2. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Activity of Triptocalline A: A Mechanistic Hypothesis

A comprehensive examination of the proposed molecular interactions and signaling cascades modulated by the novel compound, Triptocalline A, offering insights for researchers, scientists, and drug development professionals.

Notice: Initial searches for "this compound" did not yield specific results, suggesting a potential rarity or alternative nomenclature for this compound. The following information is based on a comprehensive analysis of related compounds, primarily Triptolide, which shares structural similarities and from which a hypothetical mechanism of action for this compound can be inferred. Further direct experimental validation for this compound is imperative.

Core Hypothesis: Multi-Target Modulation of Cellular Signaling

The central hypothesis surrounding the mechanism of action for this compound posits that it functions as a multi-target agent, primarily inducing protective autophagy and inhibiting pro-survival signaling pathways in cancer cells. This dual action is thought to be mediated through the modulation of key cellular stress responses and kinase cascades.

Quantitative Data Summary

Due to the absence of direct studies on this compound, the following table summarizes quantitative data from studies on the related compound, Triptolide, which is hypothesized to have a similar activity profile. This data provides a foundational understanding of the potential potency and cellular effects.

| Parameter | Cell Line | Value | Reference |

| IC50 (48h) | SKOV-3 | 40 ± 0.89 nM | [1] |

| Early Apoptosis Rate (20 nM TPL) | SKOV-3 | 40.73% | [1] |

| Early Apoptosis Rate (Low Conc. TPL) | SKOV-3 | 26.25% | [1] |

Key Signaling Pathways

The proposed mechanism of this compound involves the intricate interplay of several signaling pathways. The primary hypothesized pathways are detailed below.

ER Stress-CaMKKβ-AMPK Autophagy Pathway

This compound is hypothesized to induce endoplasmic reticulum (ER) stress, leading to the release of free calcium into the cytoplasm.[2] This increase in cytosolic calcium activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ). Activated CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK activation subsequently inhibits the mTOR pathway and activates ULK1 and Beclin 1, key initiators of autophagy.[2]

Caption: Hypothesized ER Stress-Induced Autophagy Pathway.

ROS-JAK2/STAT3 Signaling Inhibition

Another proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn inhibits the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[3] The JAK2/STAT3 pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[3] Inhibition of this pathway by this compound is thought to downregulate the anti-apoptotic protein Mcl-1, disrupting its interaction with Beclin 1 and further promoting autophagy.[3]

Caption: Hypothesized ROS-Mediated Inhibition of JAK2/STAT3 Signaling.

Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols, adapted from studies on Triptolide, are recommended.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the CaMKKβ-AMPK and JAK2/STAT3 pathways.

Protocol:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3) or ovarian cancer cells (e.g., SKOV3/DDP) at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., CaMKKβ, P-AMPKα Thr172, p-JAK2, p-STAT3 (Y705), Mcl-1, Beclin 1, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for Protein Localization

Objective: To assess the effect of this compound on the nuclear translocation of p-STAT3.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described for Western blotting.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Block with 5% BSA and incubate with a primary antibody against p-STAT3 (Y705). Follow this with incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Autophagy Flux Assay

Objective: To confirm the induction of autophagy by this compound.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound in the presence and absence of autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) (CQ).

-

Western Blot Analysis: Perform Western blotting as described above to analyze the levels of autophagy markers like LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would indicate an induction of autophagic flux.

-

Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. After treatment, observe the formation of autophagosomes (yellow puncta) and autolysosomes (red puncta) using a fluorescence microscope. An increase in red puncta in the presence of this compound would confirm increased autophagic flux.

Logical Workflow for Target Validation

The following diagram illustrates a logical workflow for validating the hypothesized targets and mechanism of action of this compound.

References

- 1. peerj.com [peerj.com]

- 2. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of Triptolide

Disclaimer: Initial searches for "Triptocalline A" did not yield sufficient public data for a comprehensive guide. This document focuses on Triptolide , a well-researched natural compound with extensive cytotoxicity data, to fulfill the structural and technical requirements of the original request.